molecular formula C7H7N3OS3 B11535630 Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- CAS No. 24134-92-7

Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)-

Cat. No.: B11535630
CAS No.: 24134-92-7
M. Wt: 245.4 g/mol
InChI Key: YNUXXVYWLRMLJK-UHFFFAOYSA-N
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Description

Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an isothiazole ring, a cyano group, and a methylthio substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- typically involves multi-step organic reactions. One common method includes the reaction of 4-cyano-5-(methylthio)-3-isothiazole with acetamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)-: Unique due to its specific substituents and structure.

    Other Isothiazole Derivatives: Compounds with similar isothiazole rings but different substituents, such as 4-cyano-5-(methylthio)-3-isothiazole.

Uniqueness

The uniqueness of Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

24134-92-7

Molecular Formula

C7H7N3OS3

Molecular Weight

245.4 g/mol

IUPAC Name

2-[(4-cyano-5-methylsulfanyl-1,2-thiazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C7H7N3OS3/c1-12-7-4(2-8)6(10-14-7)13-3-5(9)11/h3H2,1H3,(H2,9,11)

InChI Key

YNUXXVYWLRMLJK-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NS1)SCC(=O)N)C#N

Origin of Product

United States

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